AChE Selectivity: Linarin Demonstrates Undetectable BuChE Inhibition at 100-Fold Excess Concentration vs. Dual Inhibitors
Linarin exhibits highly selective acetylcholinesterase (AChE) inhibition with no detectable butyrylcholinesterase (BuChE) activity even at 100-fold dosage, contrasting with non-selective cholinesterase inhibitors that affect both enzymes [1]. This selectivity profile is structurally mediated by the specific 4′-methoxyl and 7-O-rutinoside moieties that preferentially engage AChE active site residues [2]. In a comprehensive review, linarin demonstrated AChE IC₅₀ = 8.3 μM versus BuChE IC₅₀ = 11.7 μM [3].
| Evidence Dimension | Enzyme inhibition selectivity |
|---|---|
| Target Compound Data | AChE IC₅₀ = 3.80 ± 1.15 μM; BuChE: no inhibition detected at 100-fold AChE-inhibitory concentration |
| Comparator Or Baseline | Non-selective cholinesterase inhibitors (e.g., physostigmine): inhibit both AChE and BuChE at comparable concentrations |
| Quantified Difference | >100-fold selectivity window for AChE over BuChE based on undetectable BuChE inhibition at 100× dosage |
| Conditions | Ellman's colorimetric method; AChE from electric eel; BuChE from horse serum |
Why This Matters
AChE-selective inhibition reduces peripheral cholinergic adverse effects associated with BuChE inhibition, making linarin a superior research tool for CNS-targeted cholinergic studies.
- [1] Oinonen P, Jokela J, Hatakka A, Vuorela P. Linarin, a selective acetylcholinesterase inhibitor from Mentha arvensis. Fitoterapia, 2006, 77(6): 429–434. View Source
- [2] Feng X, Wang X, Liu Y, Di X. Linarin inhibits the acetylcholinesterase activity in-vitro and ex-vivo. Iranian Journal of Pharmaceutical Research, 2015, 14(3): 949–954. PMID: 26330892. View Source
- [3] Mollah F, et al. Therapeutic Promises of Bioactive Linarin, a Glycosylated Flavonoid. Pharmaceuticals, 2025. View Source
